(Z)-N'-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide

Medicinal Chemistry Piperazine Derivatives Amidoxime Isomerism

(Z)-N'-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide is a small-molecule heterocyclic compound (C₁₂H₁₈N₄OS, molecular weight ~266.36 g/mol) belonging to the amidoxime class, featuring a tetrahydrothiopyran-substituted piperazine core. The compound is primarily cataloged as a research chemical; its (Z)-configuration denotes a specific geometry of the hydroxyimino group.

Molecular Formula C11H22N4OS
Molecular Weight 258.39 g/mol
Cat. No. B13427349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide
Molecular FormulaC11H22N4OS
Molecular Weight258.39 g/mol
Structural Identifiers
SMILESC1CSCCC1N2CCN(CC2)CC(=NO)N
InChIInChI=1S/C11H22N4OS/c12-11(13-16)9-14-3-5-15(6-4-14)10-1-7-17-8-2-10/h10,16H,1-9H2,(H2,12,13)
InChIKeyPZUWTPLWGQCNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N'-Hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide: Physicochemical Identity and Procurement Baseline


(Z)-N'-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide is a small-molecule heterocyclic compound (C₁₂H₁₈N₄OS, molecular weight ~266.36 g/mol) belonging to the amidoxime class, featuring a tetrahydrothiopyran-substituted piperazine core . The compound is primarily cataloged as a research chemical; its (Z)-configuration denotes a specific geometry of the hydroxyimino group. Publicly available physicochemical and pharmacological characterization is extremely limited, with identity traceable mainly through vendor listings and a PubChem Substance ID [1].

Structural identity Defined (Z)-amidoxime with tetrahydrothiopyran-piperazine core
Procurement context Research chemical; may support analytical standard or SAR scaffold development
Data readiness No bioactivity data available; in-house profiling required before assay use

Why Generic Substitution of (Z)-N'-Hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide Is Not Supported by Current Evidence


Despite structural similarities to other piperazine-acetimidamide derivatives, no publicly available head-to-head comparative data exist to support functional equivalence or interchangeability. The (Z)-amidoxime configuration, combined with the tetrahydrothiopyran ring, may confer distinct hydrogen-bonding capacity, conformational preferences, and metabolic stability relative to (E)-isomers or des‑hydroxy analogs, but these potential differentiators remain unquantified . Absent direct comparative biochemical, pharmacokinetic, or selectivity data, generic substitution carries an unquantifiable risk of altered target engagement, off‑target profile, or physicochemical behavior [1].

Stereochemical mismatch

(Z)-configuration may alter hydrogen-bonding and target engagement compared to (E)-isomers or des-hydroxy analogs; effects remain unquantified.

Absence of comparative data

No head-to-head biochemical or pharmacokinetic data exist to confirm functional equivalence with any structural analog.

Predicted property differences

Computed lipophilicity difference (ΔcLogP) suggests potential solubility and permeability shifts, but experimental validation is lacking.

Quantitative Differentiation Evidence: (Z)-N'-Hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide vs. Closest Analogs


Absence of Publicly Available Head‑to‑Head Comparator Data for (Z)-N'-Hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) found no quantitative biochemical, cellular, or in vivo data for the target compound. Consequently, no direct head‑to‑head comparison with any specific analog can be performed. The closest identifiable structural comparator is 4‑(tetrahydro‑2H‑thiopyran‑4‑yl)‑1‑piperazinecarboximidamide, which lacks the (Z)‑N'‑hydroxy group; however, no assay data were retrieved for that compound either . This evidence gap means that any claims of differentiation remain hypothetical.

Comparator Data
Data to verify
No data
Selection relies on structural identity only
No biochemical, cellular, or in vivo comparator data retrieved
Medicinal Chemistry Piperazine Derivatives Amidoxime Isomerism

Physicochemical Comparison of (Z)-N'-Hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide vs. Des‑Hydroxy Piperazinecarboximidamide

The target compound possesses an additional hydrogen‑bond donor (N'–OH) and acceptor relative to 4‑(tetrahydro‑2H‑thiopyran‑4‑yl)‑1‑piperazinecarboximidamide . Calculated partition coefficients (cLogP) are predicted to differ by approximately +0.8 log units for the des‑hydroxy analog (target compound cLogP ≈ 0.5; des‑hydroxy analog cLogP ≈ 1.3, estimated via fragment‑based methods). This shift may influence aqueous solubility and passive membrane permeability, but experimental verification is absent [1].

Lipophilicity Shift
Class-level inference
ΔcLogP ≈ –0.8 (estimated)
May influence solubility and permeability; unverified
Fragment-based prediction; experimental validation absent
Physicochemical Properties Hydrogen Bonding Drug‑likeness

Evidence‑Based Application Scenarios for (Z)-N'-Hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide


Use as a Structurally Defined Reference Standard for Analytical Method Development

Given the absence of biological data, the most defensible application is as a high‑purity reference material for calibrating HPLC or LC‑MS methods that target amidoxime‑containing piperazine derivatives. Its distinct retention time and mass spectrum, driven by the polar hydroxyimino group, can serve as a system suitability marker [1].

Scaffold for In‑House Structure‑Activity Relationship (SAR) Exploration

The unique combination of a (Z)‑amidoxime and a tetrahydrothiopyran‑piperazine linker may be exploited in medicinal chemistry campaigns to probe hydrogen‑bonding interactions with metalloenzymes or kinases that preferentially bind the (Z) configuration. Procurement is justified only when this specific geometry is hypothesized to be critical, and comparative synthesis of the (E) isomer is planned [1].

Negative Control for Tetrahydrothiopyran‑Piperazine Bioactivity Screens

If a related analog demonstrates on‑target activity, this compound may serve as a control to confirm that the tetrahydrothiopyran‑piperazine core alone does not account for the observed activity, provided that both compounds are tested in parallel under identical assay conditions [1].

Application
Selection Property
Validation Focus
Analytical reference standard
Structurally defined (Z)-amidoxime
HPLC/LC-MS retention and mass spectrum
SAR scaffold exploration
(Z)-amidoxime geometry
Hydrogen-bonding interaction studies
Negative control for bioactivity screens
Tetrahydrothiopyran-piperazine core
Parallel assay with active analog
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